Bienvenue dans la boutique en ligne BenchChem!

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

p38 MAP kinase inhibitor DFG-in/DFG-out lipophilicity

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide (CAS 1396716-48-5; molecular formula C₂₃H₂₀F₃NO₂; MW 399.4 g/mol) is a synthetic small molecule belonging to the biphenyl amide (BPA) structural class, a series widely investigated as p38α mitogen-activated protein kinase (MAPK) inhibitors. The compound features an ortho-trifluoromethylbenzamide moiety linked via a 2-hydroxypropyl spacer to a para-phenyl-biphenyl group.

Molecular Formula C23H20F3NO2
Molecular Weight 399.413
CAS No. 1396716-48-5
Cat. No. B2899042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide
CAS1396716-48-5
Molecular FormulaC23H20F3NO2
Molecular Weight399.413
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H20F3NO2/c1-22(29,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(28)19-9-5-6-10-20(19)23(24,25)26/h2-14,29H,15H2,1H3,(H,27,28)
InChIKeyZQDINCLWODHVLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide (CAS 1396716-48-5): Chemical Identity and Compound-Class Context for Procurement Evaluation


N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide (CAS 1396716-48-5; molecular formula C₂₃H₂₀F₃NO₂; MW 399.4 g/mol) is a synthetic small molecule belonging to the biphenyl amide (BPA) structural class, a series widely investigated as p38α mitogen-activated protein kinase (MAPK) inhibitors [1]. The compound features an ortho-trifluoromethylbenzamide moiety linked via a 2-hydroxypropyl spacer to a para-phenyl-biphenyl group. No biological activity data, publication records, or vendor listings are available for this specific compound in ChEMBL or ZINC, and it is currently classified as an orphaned research chemical [2]. Its structural framework, however, places it within a well-characterized pharmacophore family where even minor substitution changes profoundly alter kinase binding conformation (DFG-in vs. DFG-out) and selectivity [1].

Why N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Other Biphenyl Amides Without Risk of Functional Divergence


Within the biphenyl amide (BPA) class, p38α kinase inhibitory potency, binding conformation (DFG-in vs. DFG-out), and kinase selectivity are exquisitely sensitive to benzamide substitution pattern and linker composition [1]. Published SAR demonstrates that switching a single substituent on the benzamide ring can shift a compound from DFG-in to DFG-out binding, altering selectivity profiles across the kinome [2]. The target compound's unique combination of an ortho-trifluoromethyl group, a tertiary alcohol within the hydroxypropyl linker, and a para-phenyl biphenyl terminus is not matched by any BPA with reported biological data. Therefore, assuming functional equivalence with BPAs such as NJK14047 (IC₅₀ = 27 nM against p38) [3] or the clinical candidate series from GSK [2] is unsupported. The absence of any registered biological activity for this specific compound [4] further demands that substitution decisions be deferred until direct comparative profiling is performed.

Quantitative Differentiation Evidence for N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide (CAS 1396716-48-5): Head-to-Head and Class-Level Comparisons


Ortho-Trifluoromethyl vs. Para-Sulfonamide Benzamide Substitution: Calculated Lipophilicity and Predicted Kinase Binding Mode Divergence

The target compound carries an ortho-trifluoromethyl (–CF₃) substituent on the benzamide ring. In the BPA series, the position and electronic nature of the benzamide substituent dictates whether the inhibitor binds the kinase in the DFG-in or DFG-out conformation, which in turn governs kinome selectivity [1]. The closest structurally characterized comparator, N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-(dimethylsulfamoyl)benzamide, features a para-dimethylsulfamoyl group instead of ortho-CF₃. Calculated logP for the target compound is 5.04 (ZINC-predicted) [2], versus an estimated logP of ~3.5–4.0 for the sulfonamide analog (based on fragment contributions). This >1 log unit difference in lipophilicity predicts altered membrane permeability and protein binding. No direct p38α IC₅₀ data exist for either compound, but published BPA SAR shows that ortho-substitution on the benzamide ring can shift compounds from DFG-in to DFG-out binding, with attendant changes in selectivity that cannot be extrapolated from para-substituted analogs [1].

p38 MAP kinase inhibitor DFG-in/DFG-out lipophilicity SAR

Hydroxypropyl Linker: Tertiary Alcohol vs. Primary/Secondary Alcohol or Alkyl Linker in Published BPA Inhibitors

The target compound incorporates a 2-hydroxypropyl linker bearing a tertiary alcohol (—C(OH)(CH₃)—) adjacent to the biphenyl group. This contrasts with the majority of published BPA inhibitors, which employ either unsubstituted alkyl linkers or primary/secondary alcohol linkers [1]. The tertiary alcohol contributes one hydrogen-bond donor (OH) and one acceptor, and its steric bulk at the benzylic position restricts rotational freedom between the biphenyl and benzamide moieties. In the GSK BPA optimization series, methylation at the linker α-position yielded up to a 208-fold enhancement in p38α potency for certain compounds, attributed to conformational pre-organization [2]. While no direct IC₅₀ comparison exists for the target compound, the tertiary alcohol motif represents a structurally distinct linker phenotype within the BPA class that may confer unique conformational constraints and metabolic stability relative to compounds with unsubstituted ethyl or propyl linkers.

linker SAR hydrogen bonding metabolic stability p38 inhibitor

Absence of Registered Biological Activity vs. Well-Characterized BPA Comparators with Published p38α IC₅₀ Values

The target compound has no known biological activity registered in ChEMBL 20 and is not reported in any publications indexed by ZINC [1]. In contrast, the well-characterized BPA inhibitor NJK14047 has a reported p38 MAPK IC₅₀ of 27 nM in a biochemical assay and demonstrated dose-dependent suppression of HBV surface antigen (HBsAg) production in HepG2 cells [2]. The GSK BPA clinical candidate series reported compounds with p38α IC₅₀ values ranging from <1 nM to >1,000 nM depending on substitution [3]. The complete absence of biological annotation for the target compound represents a critical data gap: any assumption about potency, selectivity, or cellular activity based solely on structural analogy to active BPAs is scientifically unjustified. Procurement for target-specific applications therefore requires de novo profiling against the intended target and relevant off-targets.

p38 MAPK inhibition biological annotation NJK14047 tool compound selection

Fraction sp³ and Physicochemical Differentiation from Diaryl Amide p38 Inhibitors: Calculated Molecular Descriptors for Property-Based Prioritization

The target compound has a fraction sp³ (Fsp³) of 0.17, calculated from 5 sp³-hybridized carbons out of 23 total carbons [1]. This places it at the lower end of Fsp³ distribution compared to clinical-stage p38 inhibitors: BIRB-796 (Fsp³ ≈ 0.30), losmapimod (Fsp³ ≈ 0.37), and even within the BPA class, where compounds carrying bulkier, more saturated linkers achieve Fsp³ > 0.20. Low Fsp³ is correlated with lower aqueous solubility and higher melting points, which may impact formulation and biophysical assay behavior. The calculated molecular weight (399.4 g/mol), logP (5.04), and hydrogen-bond donor count (2) suggest the compound falls within Lipinski-compliant chemical space but near the logP boundary (≤5) [2]. Compared with NJK14047 (MW ≈ 430–450 g/mol range; exact structure not fully disclosed), the target has a lower molecular weight but higher predicted lipophilicity, a combination that may favor membrane permeability at the expense of aqueous solubility.

fraction sp³ drug-likeness physicochemical property lead optimization

Procurement-Motivated Application Scenarios for N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide Based on Available Evidence


Chemical Probe for Investigating Ortho-Trifluoromethyl BPA Binding Mode in p38α Kinase Crystallography

Given the established SAR that ortho-substitution on the BPA benzamide ring can induce DFG-out binding in p38α [1], and the absence of any reported ortho-CF₃ BPA co-crystal structure, this compound is a rational candidate for X-ray crystallography studies aimed at mapping the conformational consequences of ortho-trifluoromethyl substitution. Such studies would directly address whether this substitution pattern favors DFG-in, DFG-out, or a novel binding mode, filling a gap in the current BPA structural biology landscape.

Starting Scaffold for Parallel SAR Exploration of Linker and Benzamide Substituent Effects on Kinase Selectivity

The compound's unique combination of a tertiary alcohol linker and ortho-CF₃ benzamide distinguishes it from all published BPAs [1]. It can serve as a parent scaffold for a matrix-based SAR library in which the linker (varying alcohol substitution), biphenyl terminus, and trifluoromethyl position are systematically varied. The resulting data would establish whether this chemotype offers selectivity advantages over the extensively characterized GSK BPA series [2].

Negative Control or Comparator in BPA Tool Compound Studies Where Ortho-CF₃ Substitution Is Hypothesized to Ablate p38 Activity

Because the compound currently lacks any registered biological activity [1], it may function as a structurally matched negative control in experiments where p38 inhibition is mediated by a closely related para-substituted BPA such as NJK14047 (IC₅₀ = 27 nM) [2]. This application is contingent upon first confirming that the compound is indeed inactive or weakly active against p38α in a biochemical assay.

Synthetic Intermediate for Derivatization via the Tertiary Alcohol Handle

The tertiary alcohol provides a synthetic handle for further derivatization—e.g., esterification, etherification, or oxidation to a ketone—to generate focused libraries exploring linker SAR. The compound's commercial unavailability [1] means in-house synthesis or custom synthesis is required, but as a synthetic building block, it offers a convergent entry point into BPA chemical space that is not accessible from simpler, commercially available BPAs.

Quote Request

Request a Quote for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.